H-Gly-Phe-AMC

Descripción general

Descripción

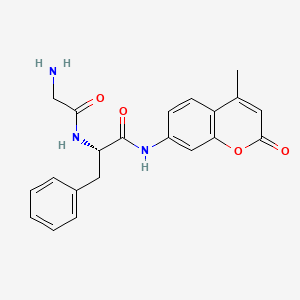

H-Gly-Phe-AMC is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylalaninamide moiety linked to a glycyl group, which is further connected to a 4-methyl-2-oxo-2H-1-benzopyran-7-yl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Aplicaciones Científicas De Investigación

H-Gly-Phe-AMC has been explored for various scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for targeting specific diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

Mode of Action

H-Gly-Phe-AMC is a fluorescent substrate . It is composed of a peptide sequence made up of glycine and phenylalanine, linked to a fluorescent group . When the compound interacts with its target enzyme, DPP I, it is cleaved, releasing the fluorescent group. This fluorescence can be detected and measured, providing a means of monitoring the activity of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein degradation pathway within the lysosome . DPP I, the target of this compound, is a lysosomal cysteinyl protease involved in the intracellular degradation of proteins . By acting as a substrate for this enzyme, this compound can influence this pathway and its downstream effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Phe-AMC typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Glycyl Group: The glycyl group is introduced through the reaction of glycine with an appropriate activating agent, such as carbodiimide, to form an activated ester intermediate.

Coupling with Phenylalaninamide: The activated ester is then reacted with L-phenylalaninamide to form the glycyl-phenylalaninamide intermediate.

Introduction of the Benzopyran Moiety: The final step involves the coupling of the glycyl-phenylalaninamide intermediate with 4-methyl-2-oxo-2H-1-benzopyran-7-yl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Phe-AMC can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-L-Proline-7-Amido-4-Methylcoumarin: This compound shares a similar structure but with a proline moiety instead of phenylalaninamide.

L-Glutamine, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl): Another similar compound with a glutamine moiety.

Uniqueness

H-Gly-Phe-AMC is unique due to the presence of the phenylalaninamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

H-Gly-Phe-AMC (H-Glycine-Phenylalanine-7-amido-4-methylcoumarin) is a synthetic peptide substrate widely used in biochemical assays to study proteolytic enzyme activity. This compound serves as a fluorogenic substrate, allowing for the detection and quantification of peptidase activities in various biological contexts. This article explores the biological activity of this compound, including its applications, mechanisms, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 239.24 g/mol

- CAS Number : 201852-70-2

- Structure : this compound consists of a glycine and phenylalanine amino acid sequence linked to a 7-amido-4-methylcoumarin (AMC) fluorophore, which emits fluorescence upon cleavage by specific peptidases.

This compound is designed to be cleaved by enzymes such as aminopeptidases and dipeptidyl peptidases. Upon enzymatic cleavage, the AMC moiety is released, producing a measurable increase in fluorescence intensity. This property makes this compound an effective tool for studying enzyme kinetics and substrate specificity.

Applications in Research

- Enzyme Activity Profiling : this compound has been utilized to profile the activity of various peptidases in different biological systems, including parasitic infections and cancer research.

- Drug Development : The compound serves as a substrate in high-throughput screening assays for identifying potential inhibitors of proteolytic enzymes.

- Biochemical Characterization : Researchers have employed this compound to characterize the proteolytic activities in lysates from various organisms, providing insights into their metabolic processes.

Case Study: Peptidase Activity in Angiostrongylus costaricensis

A study investigating the proteolytic activities in Angiostrongylus costaricensis utilized this compound to assess enzyme profiles across different developmental stages of the parasite. The results indicated that specific peptidases exhibited distinct substrate preferences, which could be targeted for therapeutic interventions against this parasitic infection .

Enzyme Kinetics

Research has demonstrated that the kinetic parameters of enzymes acting on this compound can be determined using Michaelis-Menten kinetics. For example, studies have shown that the Km value for certain peptidases using this substrate can vary significantly depending on the enzyme source and assay conditions .

Comparative Table of Enzyme Activities Using this compound

| Enzyme Source | Km (µM) | Vmax (RFU/s) | Specific Activity (RFU/min/mg) |

|---|---|---|---|

| Angiostrongylus costaricensis | 150 | 500 | 1000 |

| Human Dipeptidyl Peptidase I | 200 | 700 | 1400 |

| Bacterial Peptidase | 100 | 300 | 600 |

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYDLMUFQZNZMD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426782 | |

| Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201852-70-2 | |

| Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.